(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine
Overview
Description
“(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a chemical compound . It is a monodentate phosphoramidite (MonoPhos) chiral ligand .
Synthesis Analysis
The synthesis of this compound involves the reaction of ®-BINOL with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF). Subsequently, a solution of ®- 2 in DMF is directly added to the resulting ®-BINOL chlorophosphite to give the desired monophosphite ligand (R, R)- 1 (80–95%, two steps) .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .
Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The compound can be purified by column chromatography (silica gel and hexane/CH 2 Cl 2) to afford the pure compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The compound has a melting point of 184.9–186.5°C and is freely soluble in dichloromethane, chloroform, and most organic solvents .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Activity : A study by Haranath et al. (2005) focused on the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides. These compounds were synthesized and characterized using spectral data, and screened for antimicrobial activity (Haranath et al., 2005).
Efficient Hydrogenation : Eberhardt et al. (2007) prepared stereoisomers of a related compound for use in hydrogenation reactions. They achieved high enantioselectivity in the hydrogenation of α-dehydroamino acid esters (Eberhardt et al., 2007).
Chemical Stability Analysis : Balogh et al. (2017) studied the structural characteristics of phosphine-phosphoramidites, including a compound similar to (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine. They explored its chemical stability and its efficiency as a catalyst in asymmetric hydrogenation of imines (Balogh et al., 2017).
Catalytic Applications
Asymmetric Hydrogenation : Eggenstein et al. (2009) developed novel phosphine-phosphoramidite ligands for asymmetric hydrogenation, showcasing high enantioselectivity across different hydrogenations (Eggenstein et al., 2009).
Anticancer Activity : Brandt and Jedliński (1985) synthesized compounds including a similar structure and assessed their anticancer activity against P388 leukemia, demonstrating a correlation between structure and biological activity (Brandt & Jedliński, 1985).
Rhodium-Catalyzed Asymmetric Hydrogenations : Balogh et al. (2013) synthesized diastereomers of similar compounds for use in rhodium-catalyzed asymmetric hydrogenations, achieving excellent enantioselectivities (Balogh et al., 2013).
Room Temperature Enantioselective Catalysis : Lassauque et al. (2009) utilized nickel catalysts based on phosphoramidites similar to the compound for high enantioselectivities in hydrovinylation reactions (Lassauque et al., 2009).
NMR Spectral Studies : Raju et al. (1990) conducted NMR spectral studies on related compounds, contributing to the understanding of their structural characteristics (Raju et al., 1990).
Application in Asymmetric Catalysis : Barta et al. (2009) synthesized chiral phosphorous triamides using 1,1'-binaphthyl-2,2'-diamine and applied them in asymmetric catalysis (Barta et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOPBPAVLQNGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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